molecular formula C19H20BrNO B1293340 3'-Bromo-2-piperidinomethyl benzophenone CAS No. 898773-03-0

3'-Bromo-2-piperidinomethyl benzophenone

Cat. No. B1293340
M. Wt: 358.3 g/mol
InChI Key: PPYBMWUCGNYYDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzophenone derivatives is well-documented in the provided literature. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles is described, involving a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence . Although this does not directly pertain to the synthesis of 3'-Bromo-2-piperidinomethyl benzophenone, the use of palladium-catalyzed reactions could be relevant for its synthesis. Additionally, the synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone from trimethoxybenzene through a Friedel-Crafts reaction is reported, which provides a potential pathway for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of brominated benzophenone derivatives can be elucidated using various spectroscopic techniques. The structure of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone was confirmed by IR, UV, EIMS, 13C NMR, and 1H NMR . These techniques could similarly be applied to determine the structure of 3'-Bromo-2-piperidinomethyl benzophenone.

Chemical Reactions Analysis

The reactivity of brominated benzophenone derivatives can be inferred from the literature. For example, the regioselective O-demethylation of aryl methyl ethers using BBr3 suggests that brominated benzophenones may undergo similar demethylation reactions . This could be relevant when considering the chemical reactions of 3'-Bromo-2-piperidinomethyl benzophenone.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3'-Bromo-2-piperidinomethyl benzophenone are not directly reported, the properties of similar compounds can provide some insights. The high yields reported in the synthesis of related compounds suggest good stability under the reaction conditions used . The use of spectroscopic data for structure confirmation also implies that these compounds have distinct and identifiable spectroscopic features .

Scientific Research Applications

  • Regioselective Synthesis of 4-Bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide
    • Application Summary : This compound is synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . It’s a functionalized derivative of thiophene, which has contributed to the growth of chemistry materials and shown promising developments towards new technologies in electronics .
    • Methods of Application : The lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile . The bromination reaction on 4, carried out using two equiv. of Br2 and acetic acid in CHCl3, provided 4-bromo-3-formyl- N -phenyl-5-propylthiophene-2-carboxamide 5 with 80% .
    • Results or Outcomes : This is a four-step protocol starting from thiophene with an overall yield of 47% .

properties

IUPAC Name

(3-bromophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO/c20-17-9-6-8-15(13-17)19(22)18-10-3-2-7-16(18)14-21-11-4-1-5-12-21/h2-3,6-10,13H,1,4-5,11-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYBMWUCGNYYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643587
Record name (3-Bromophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-2-piperidinomethyl benzophenone

CAS RN

898773-03-0
Record name (3-Bromophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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